Fucoxanthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-oxidant and Anti-inflammatory Potential

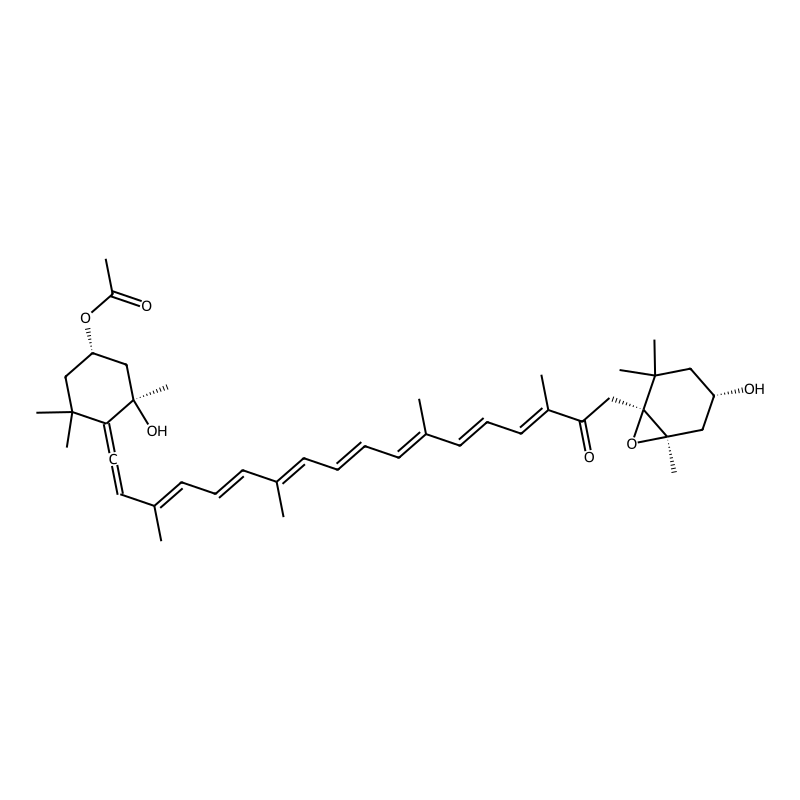

Fucoxanthin's structure contains an allenic bond and a conjugated carbonyl group, which are believed to contribute to its antioxidant activity []. Studies have shown it can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases [, ]. Additionally, research suggests fucoxanthin may possess anti-inflammatory properties by modulating inflammatory pathways [].

Anti-diabetic and Anti-obesity Effects

Scientific research suggests fucoxanthin might play a role in regulating blood sugar levels and reducing body weight. Studies have observed that fucoxanthin supplementation improved insulin sensitivity and decreased fat accumulation in animal models [, ]. However, more research is needed to fully understand these effects in humans.

Fucoxanthin is a marine carotenoid predominantly found in brown seaweeds, such as Undaria pinnatifida and Laminaria japonica. Its chemical structure is characterized by an unusual allenic bond along with several functional groups, including epoxy, hydroxyl, carbonyl, and carboxyl moieties. The molecular formula of fucoxanthin is , and it has been recognized for its vibrant orange color, which contributes to the pigmentation of various marine organisms .

Potential Roles:

Fucoxanthin's mechanism of action in humans is still being explored. Here are some proposed mechanisms:

- Antioxidant activity: The structure of fucoxanthin allows it to scavenge free radicals and reactive oxygen species, potentially protecting cells from oxidative damage [].

- Anti-inflammatory effects: Fucoxanthin may modulate inflammatory pathways, offering benefits in conditions like obesity and metabolic disorders [].

- Regulation of fat metabolism: Studies suggest fucoxanthin can activate enzymes involved in fat burning and suppress the formation of new fat cells.

Limited Human Trials:

It's important to note that most research on fucoxanthin's mechanism of action has been conducted in animals or cell cultures. While promising, more human trials are needed to confirm its effectiveness and elucidate the exact mechanisms at play [].

- Isomerization: Fucoxanthin can convert from its trans form to cis isomers, particularly during extraction processes. Heating can also promote the degradation of these isomers through oxidative reactions, leading to products such as fucoxanthinals and fucoxanthinones .

- Oxidation: The oxidation of fucoxanthin can yield several metabolites, including aldehydes (fucoxanthinals) and ketones (fucoxanthinones). Notably, oxidation can also convert the epoxy group into a hemiacetal, resulting in compounds like loliolide .

- Degradation: Exposure to light and varying pH levels can further degrade fucoxanthin, impacting its antioxidant properties. For instance, higher temperatures have been shown to significantly reduce its stability .

Fucoxanthin exhibits a range of biological activities that contribute to its potential health benefits:

- Antitumor Effects: Research indicates that fucoxanthin can induce G1 cell-cycle arrest and apoptosis in cancer cells by modulating the expression of various cellular molecules .

- Anti-inflammatory Properties: Some degradation products of fucoxanthin, such as apo-10′-fucoxanthinal, have demonstrated anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .

- Metabolic Regulation: Fucoxanthin has been linked to obesity prevention and the regulation of glucose metabolism, making it a candidate for managing type 2 diabetes .

The synthesis of fucoxanthin can be achieved through various methods:

- Natural Extraction: Fucoxanthin is primarily extracted from brown seaweeds using solvents like ethanol or methanol. This method often involves steps such as drying and grinding the seaweed before extraction .

- Chemical Synthesis: Laboratory synthesis of fucoxanthin has been explored through synthetic routes involving carotenoid precursors. These methods often focus on constructing the unique allenic structure characteristic of fucoxanthin .

- Biotechnological Approaches: Advances in biotechnology have led to the use of microbial fermentation processes to produce fucoxanthin from engineered microorganisms, providing an alternative to traditional extraction methods .

Fucoxanthin has diverse applications across various fields:

- Nutraceuticals: Due to its health benefits, fucoxanthin is increasingly used in dietary supplements aimed at weight loss and metabolic health .

- Food Industry: It serves as a natural colorant in food products and is studied for its antioxidant properties that can enhance food preservation .

- Cosmetics: The antioxidant and anti-inflammatory properties of fucoxanthin make it a valuable ingredient in skincare products aimed at reducing skin aging and inflammation .

Studies on the interactions of fucoxanthin with other compounds reveal its potential synergistic effects:

- With Other Carotenoids: Fucoxanthin may interact with other carotenoids in food matrices, enhancing their bioavailability and efficacy. For example, combinations with beta-carotene have shown improved antioxidant activity .

- Drug Interactions: Research indicates that fucoxanthin might influence the pharmacokinetics of certain drugs by modulating metabolic pathways, although more studies are needed to fully understand these interactions .

Fucoxanthin shares similarities with other carotenoids but possesses unique structural features that distinguish it:

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Beta-Carotene | Linear structure with two retinol units | Precursor for vitamin A; lacks allenic bond |

| Astaxanthin | Contains additional hydroxyl groups | Stronger antioxidant properties; found in algae |

| Lutein | Contains xanthophyll structure | Primarily found in green leafy vegetables; important for eye health |

| Zeaxanthin | Similar to lutein but with different double bond configurations | Important for vision; found in corn and peppers |

Fucoxanthin's unique allenic bond and specific functional groups contribute to its distinct biological activities compared to these similar compounds. Its potential health benefits make it a subject of ongoing research in nutrition and pharmacology .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Wikipedia

Use Classification

Dates

2: Ye GL, Du DL, Jin LJ, Wang LL. Sensitization of TRAIL-resistant cervical cancer cells through combination of TRAIL and fucoxanthin treatments. Eur Rev Med Pharmacol Sci. 2017 Dec;21(24):5594-5601. doi: 10.26355/eurrev_201712_14000. PubMed PMID: 29271991.

3: Zeng J, Zhang Y, Ruan J, Yang Z, Wang C, Hong Z, Zuo Z. Protective effects of fucoxanthin and fucoxanthinol against tributyltin-induced oxidative stress in HepG2 cells. Environ Sci Pollut Res Int. 2017 Dec 8. doi: 10.1007/s11356-017-0661-3. [Epub ahead of print] PubMed PMID: 29222657.

4: Rebello CJ, Greenway FL, Johnson WD, Ribnicky D, Poulev A, Stadler K, Coulter AA. Fucoxanthin and Its Metabolite Fucoxanthinol Do Not Induce Browning in Human Adipocytes. J Agric Food Chem. 2017 Dec 20;65(50):10915-10924. doi: 10.1021/acs.jafc.7b03931. Epub 2017 Dec 8. PubMed PMID: 29172481; PubMed Central PMCID: PMC5751931.

5: Chang YH, Chen YL, Huang WC, Liou CJ. Fucoxanthin attenuates fatty acid-induced lipid accumulation in FL83B hepatocytes through regulated Sirt1/AMPK signaling pathway. Biochem Biophys Res Commun. 2018 Jan 1;495(1):197-203. doi: 10.1016/j.bbrc.2017.11.022. Epub 2017 Nov 4. PubMed PMID: 29113798.

6: Yu RX, Yu RT, Liu Z. Inhibition of two gastric cancer cell lines induced by fucoxanthin involves downregulation of Mcl-1 and STAT3. Hum Cell. 2018 Jan;31(1):50-63. doi: 10.1007/s13577-017-0188-4. Epub 2017 Nov 6. PubMed PMID: 29110251.

7: Zhang T, Liu C, Dong W, Wang W, Sun Y, Chen X, Yang C, Dai N. Photoelectrochemical Complexes of Fucoxanthin-Chlorophyll Protein for Bio-Photovoltaic Conversion with a High Open-Circuit Photovoltage. Chem Asian J. 2017 Dec 5;12(23):2996-2999. doi: 10.1002/asia.201701296. Epub 2017 Nov 2. PubMed PMID: 29024505.

8: Lin J, Yu J, Zhao J, Zhang K, Zheng J, Wang J, Huang C, Zhang J, Yan X, Gerwick WH, Wang Q, Cui W, He S. Fucoxanthin, a Marine Carotenoid, Attenuates β-Amyloid Oligomer-Induced Neurotoxicity Possibly via Regulating the PI3K/Akt and the ERK Pathways in SH-SY5Y Cells. Oxid Med Cell Longev. 2017;2017:6792543. doi: 10.1155/2017/6792543. Epub 2017 Aug 8. PubMed PMID: 28928905; PubMed Central PMCID: PMC5591933.

9: Rajauria G, Foley B, Abu-Ghannam N. Characterization of dietary fucoxanthin from Himanthalia elongata brown seaweed. Food Res Int. 2017 Sep;99(Pt 3):995-1001. doi: 10.1016/j.foodres.2016.09.023. Epub 2016 Sep 22. PubMed PMID: 28865626.

10: Lopes-Costa E, Abreu M, Gargiulo D, Rocha E, Ramos AA. Anticancer effects of seaweed compounds fucoxanthin and phloroglucinol, alone and in combination with 5-fluorouracil in colon cells. J Toxicol Environ Health A. 2017;80(13-15):776-787. doi: 10.1080/15287394.2017.1357297. Epub 2017 Aug 29. PubMed PMID: 28850007.

11: Khoroshyy P, Bína D, Gardian Z, Litvín R, Alster J, Pšenčík J. Quenching of chlorophyll triplet states by carotenoids in algal light-harvesting complexes related to fucoxanthin-chlorophyll protein. Photosynth Res. 2017 Jul 1. doi: 10.1007/s11120-017-0416-5. [Epub ahead of print] PubMed PMID: 28669083.

12: Ma SY, Park WS, Lee DS, Choi G, Yim MJ, Lee JM, Jung WK, Park SG, Seo SK, Park SJ, Han IY, Choi YH, Choi IW. Fucoxanthin inhibits profibrotic protein expression in vitro and attenuates bleomycin-induced lung fibrosis in vivo. Eur J Pharmacol. 2017 Sep 15;811:199-207. doi: 10.1016/j.ejphar.2017.06.022. Epub 2017 Jun 19. PubMed PMID: 28642129.

13: Mikami N, Hosokawa M, Miyashita K, Sohma H, Ito YM, Kokai Y. Reduction of HbA1c levels by fucoxanthin-enriched akamoku oil possibly involves the thrifty allele of uncoupling protein 1 (UCP1): a randomised controlled trial in normal-weight and obese Japanese adults. J Nutr Sci. 2017 Feb 14;6:e5. doi: 10.1017/jns.2017.1. eCollection 2017. PubMed PMID: 28620480; PubMed Central PMCID: PMC5465861.

14: Xiang S, Liu F, Lin J, Chen H, Huang C, Chen L, Zhou Y, Ye L, Zhang K, Jin J, Zhen J, Wang C, He S, Wang Q, Cui W, Zhang J. Fucoxanthin Inhibits β-Amyloid Assembly and Attenuates β-Amyloid Oligomer-Induced Cognitive Impairments. J Agric Food Chem. 2017 May 24;65(20):4092-4102. doi: 10.1021/acs.jafc.7b00805. Epub 2017 May 11. PubMed PMID: 28478680.

15: Yu J, Lin JJ, Yu R, He S, Wang QW, Cui W, Zhang JR. Fucoxanthin prevents H(2)O(2)-induced neuronal apoptosis via concurrently activating the PI3-K/Akt cascade and inhibiting the ERK pathway. Food Nutr Res. 2017 Mar 28;61(1):1304678. doi: 10.1080/16546628.2017.1304678. eCollection 2017. PubMed PMID: 28469544; PubMed Central PMCID: PMC5404425.

16: Zhang L, Wang H, Fan Y, Gao Y, Li X, Hu Z, Ding K, Wang Y, Wang X. Fucoxanthin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE and Nrf2-autophagy pathways. Sci Rep. 2017 Apr 21;7:46763. doi: 10.1038/srep46763. PubMed PMID: 28429775; PubMed Central PMCID: PMC5399453.

17: Sellimi S, Ksouda G, Benslima A, Nasri R, Rinaudo M, Nasri M, Hajji M. Enhancing colour and oxidative stabilities of reduced-nitrite turkey meat sausages during refrigerated storage using fucoxanthin purified from the Tunisian seaweed Cystoseira barbata. Food Chem Toxicol. 2017 Sep;107(Pt B):620-629. doi: 10.1016/j.fct.2017.04.001. Epub 2017 Apr 4. PubMed PMID: 28389351.

18: Lin HV, Tsou YC, Chen YT, Lu WJ, Hwang PA. Effects of Low-Molecular-Weight Fucoidan and High Stability Fucoxanthin on Glucose Homeostasis, Lipid Metabolism, and Liver Function in a Mouse Model of Type II Diabetes. Mar Drugs. 2017 Apr 7;15(4). pii: E113. doi: 10.3390/md15040113. PubMed PMID: 28387741; PubMed Central PMCID: PMC5408259.

19: Kuznetsova V, Chábera P, Litvín R, Polívka T, Fuciman M. Effect of Isomerization on Excited-State Dynamics of Carotenoid Fucoxanthin. J Phys Chem B. 2017 May 4;121(17):4438-4447. doi: 10.1021/acs.jpcb.7b02526. Epub 2017 Apr 25. PubMed PMID: 28382818.

20: Satomi Y. Antitumor and Cancer-preventative Function of Fucoxanthin: A Marine Carotenoid. Anticancer Res. 2017 Apr;37(4):1557-1562. Review. PubMed PMID: 28373414.